molecular formula C29H28N2O8 B2516365 2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE CAS No. 866590-39-8

2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2516365
CAS No.: 866590-39-8
M. Wt: 532.549
InChI Key: NHMFUXAYOOBQAP-UHFFFAOYSA-N
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Description

2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with a quinoline core structure

Preparation Methods

The synthesis of 2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield.

In industrial settings, the production of this compound may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with varying functional groups. For example:

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications

Properties

IUPAC Name

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O8/c1-35-19-8-6-17(7-9-19)28(33)23-15-31(24-14-26(39-5)25(38-4)13-22(24)29(23)34)16-27(32)30-18-10-20(36-2)12-21(11-18)37-3/h6-15H,16H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMFUXAYOOBQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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